![molecular formula C17H19ClFN3O3S B1680271 鲁弗洛沙星盐酸盐 CAS No. 106017-08-7](/img/structure/B1680271.png)
鲁弗洛沙星盐酸盐
描述
诺氟沙星盐酸盐是一种氟喹诺酮类抗生素,以其治疗细菌感染的有效性而闻名。它常用于治疗呼吸道感染和无并发症的膀胱炎。 诺氟沙星盐酸盐在市场上以各种品牌名称销售,包括 Ruflox、Monos、Qari、Tebraxin、Uroflox 和 Uroclar .
科学研究应用
Introduction to Rufloxacin Hydrochloride
Rufloxacin hydrochloride is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity against a variety of gram-positive and gram-negative bacteria. It is primarily indicated for the treatment of respiratory and urinary tract infections caused by susceptible microorganisms. This article explores the scientific research applications of rufloxacin hydrochloride, highlighting its mechanisms of action, pharmacokinetics, clinical studies, and adverse effects.
Pharmacokinetics
The pharmacokinetic profile of rufloxacin is characterized by:
- Absorption : Approximately 60% of the administered dose is absorbed.
- Plasma Protein Binding : About 60% binding to plasma proteins.
- Half-Life : A long elimination half-life ranging from 30 to 35 hours.
- Tissue Penetration : Good penetration into tissues, including the central nervous system (CNS) during inflammatory conditions .
Table 1: Pharmacokinetic Parameters of Rufloxacin Hydrochloride
Parameter | Value |
---|---|
Absorption | ~60% |
Plasma Protein Binding | ~60% |
Elimination Half-Life | 30-35 hours |
CNS Penetration | Yes (in inflamed conditions) |
Clinical Applications
Rufloxacin has been evaluated in various clinical settings:
- Lower Respiratory Tract Infections : Studies indicate efficacy against pathogens responsible for chronic bronchitis exacerbations .
- Urinary Tract Infections : It has been shown to be effective in treating uncomplicated cystitis and pyelonephritis .
- Cerebrospinal Fluid Penetration : Research indicates that rufloxacin penetrates the cerebrospinal fluid effectively, which is crucial for treating CNS infections .
Case Studies
- Study on Meningitis : A study involving patients with bacterial meningitis demonstrated that rufloxacin achieved significant concentrations in cerebrospinal fluid, suggesting its potential utility in CNS infections .
- Comparative Efficacy Study : A multicenter trial compared rufloxacin with ofloxacin for treating complicated urinary tract infections. Results indicated that rufloxacin was as effective as or superior to ofloxacin, with a more convenient once-daily dosing regimen .
Adverse Effects
While rufloxacin is generally well-tolerated, some adverse effects have been reported:
- Central Nervous System (CNS) effects: Including seizures and headaches.
- Gastrointestinal disturbances: Such as nausea and diarrhea.
In clinical studies, serious adverse events were rare but included instances of seizures in patients with underlying conditions .
Table 2: Reported Adverse Effects of Rufloxacin Hydrochloride
Adverse Effect | Frequency |
---|---|
CNS Effects | 48% |
Gastrointestinal Issues | 32% |
Serious Events | Rare (specific cases) |
作用机制
诺氟沙星盐酸盐通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥其作用,这些酶是 DNA 复制、转录和修复的关键酶。 通过抑制这些酶,诺氟沙星盐酸盐阻止细菌 DNA 解旋和复制,导致细菌细胞死亡 .
生化分析
Biochemical Properties
Rufloxacin hydrochloride interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, Rufloxacin hydrochloride prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth and reproduction .
Cellular Effects
Rufloxacin hydrochloride exerts its effects on various types of cells, primarily bacterial cells. It disrupts the function of bacterial cells by inhibiting key enzymes involved in DNA replication and transcription . This leads to the death of the bacterial cells and the resolution of the infection .
Molecular Mechanism
The molecular mechanism of Rufloxacin hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, Rufloxacin hydrochloride prevents them from carrying out their normal functions, leading to the inhibition of bacterial growth and reproduction .
Temporal Effects in Laboratory Settings
Like other antibiotics, its effectiveness may decrease over time due to the development of bacterial resistance .
Dosage Effects in Animal Models
In animal models, the effects of Rufloxacin hydrochloride have been observed to vary with dosage . In a study on Mycobacterium tuberculosis infections in mice and guinea pigs, Rufloxacin showed some protective effects .
Metabolic Pathways
As a quinolone antibiotic, it is likely metabolized in the liver and excreted through the kidneys .
Transport and Distribution
Like other quinolone antibiotics, it is likely distributed throughout the body via the bloodstream after oral administration .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with enzymes in the bacterial cytoplasm .
准备方法
合成路线和反应条件: 诺氟沙星盐酸盐的合成涉及多个步骤。 一种方法包括还原喹诺酮二硫化物,然后在碱性介质中进行环化,并随后进行水解 . 另一种方法包括使用乙醇、水、氯化铵、铁粉和稀盐酸,然后加热至回流状态 .
工业生产方法: 诺氟沙星盐酸盐的工业生产已经过优化,以降低生产成本并提高产量。 传统工艺中第二步和第六步的改进已用于解决低产量、高成本和环境污染等问题 .
化学反应分析
反应类型: 诺氟沙星盐酸盐会发生各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 在紫外线照射下,诺氟沙星盐酸盐会诱导 II 型鸟嘌呤氧化,增加 DNA 碱基氧化.
还原: 喹诺酮二硫化物还原为 2-巯基乙基喹诺酮是其合成中的关键步骤.
取代: 该化合物可以在特定条件下与各种试剂发生取代反应。
形成的主要产物: 这些反应形成的主要产物包括氧化 DNA 碱基和环化喹诺酮衍生物 .
相似化合物的比较
诺氟沙星盐酸盐属于氟喹诺酮类抗生素,其中包括其他化合物,如氧氟沙星、环丙沙星和左氧氟沙星。与这些类似的化合物相比,诺氟沙星盐酸盐具有独特的性质:
氧氟沙星: 作用机制类似,但化学结构和药代动力学不同。
环丙沙星: 对更广泛的细菌具有更强的效力,但可能具有不同的副作用。
左氧氟沙星: 以其高生物利用度和对呼吸道感染的有效性而闻名。
生物活性
Rufloxacin hydrochloride is a fluoroquinolone antibiotic with notable efficacy against various bacterial infections, particularly in the respiratory and urinary tracts. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and relevant clinical studies.
Chemical and Pharmacological Profile
Chemical Structure and Properties
- Chemical Formula : CHFNOS
- Molecular Weight : 363.407 g/mol
- Mechanism of Action : Rufloxacin acts primarily as an inhibitor of bacterial DNA gyrase (topoisomerase II), which is crucial for DNA replication and transcription in bacteria .
Antibacterial Efficacy
Rufloxacin demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted in treating:
- Respiratory Infections : Effective against pathogens causing pneumonia and bronchitis.
- Urinary Tract Infections (UTIs) : Commonly used for uncomplicated cystitis .
Photosensitizing Effects
Research indicates that rufloxacin can induce photosensitization, leading to skin reactions upon exposure to light. This property has been explored in yeast models, highlighting the need for caution in patients exposed to sunlight while on this medication .
Absorption and Distribution
Rufloxacin is well absorbed when administered orally, with studies showing significant penetration into the cerebrospinal fluid (CSF). A study involving 44 patients demonstrated that the CSF/plasma concentration ratios ranged from 0.57 to 0.84, indicating effective distribution across the blood-brain barrier under certain conditions .
Case Study Data
The following table summarizes findings from a clinical study assessing rufloxacin's penetration into CSF:
Group | Sample Size (n) | CSF Concentration (μg/ml) | Plasma Concentration (μg/ml) | CSF/Plasma Ratio (%) |
---|---|---|---|---|
A 1d | 10 | 1.66 ± 0.61 (0.76–2.82) | 3.02 ± 1.15 (1.61–5.37) | 0.61 ± 0.30 |
A 7d | 10 | 1.80 ± 0.65 (0.80–2.90) | 2.95 ± 1.20 (1.50–5.00) | 0.72 ± 0.25 |
B (Aseptic Meningitis) | 10 | 2.10 ± 0.70 (1.00–3.00) | 3.00 ± 1.30 (1.70–4.50) | 0.70 ± 0.20 |
C (Bacterial Meningitis) | 10 | 2.50 ± 0.80 (1.20–4.00) | 3.20 ± 1.40 (2.00–5.50) | 0.78 ± 0.15 |
This data indicates that rufloxacin achieves higher concentrations in the CSF of patients with bacterial meningitis compared to those with aseptic meningitis or normal CSF, suggesting enhanced therapeutic potential in severe infections .
Combination Therapy
In a study examining the interaction between rufloxacin and theophylline, it was found that rufloxacin did not significantly alter the pharmacokinetics of theophylline when administered concurrently, suggesting a favorable safety profile for combination therapies .
Side Effects and Considerations
While generally well-tolerated, rufloxacin may cause adverse effects such as gastrointestinal disturbances and photosensitivity reactions, necessitating patient education regarding sun exposure during treatment .
属性
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQOADBMXVRBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101363-10-4 (Parent) | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045709 | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106017-08-7 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106017-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1643374N6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。